molecular formula C19H25N5O2 B029494 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 78876-16-1

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one

货号: B029494
CAS 编号: 78876-16-1
分子量: 355.4 g/mol
InChI 键: DYTAJMIPFFMXLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound with potential applications in various scientific fields. It is characterized by a quinolinone core structure with a propoxy side chain linked to a cyclohexyltetrazole moiety. This compound is of interest due to its unique chemical properties and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Propoxy Side Chain: The propoxy side chain can be introduced via an alkylation reaction using a suitable alkyl halide and a base such as potassium carbonate.

    Attachment of the Cyclohexyltetrazole Moiety: The final step involves the formation of the tetrazole ring through a between an azide and a nitrile derivative, followed by coupling with the propoxy-quinolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the quinolinone core, potentially yielding dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Functionalized quinolinone derivatives with various substituents on the propoxy side chain.

科学研究应用

Pharmacological Properties

Inhibition of Phosphodiesterase (PDE)
One of the primary applications of OPC-13015 is its role as a phosphodiesterase type 3 (PDE3) inhibitor. PDE inhibitors are crucial in managing cardiovascular diseases as they enhance the levels of cyclic AMP (cAMP), leading to vasodilation and improved cardiac function. OPC-13015 has shown significant efficacy in reducing infarct size in animal models of myocardial infarction, indicating its potential use in acute cardiac events .

Anti-thrombotic Effects
Research indicates that OPC-13015 exhibits anti-thrombotic properties by inhibiting platelet aggregation. This makes it a candidate for preventing thromboembolic disorders, which can lead to strokes or heart attacks. The compound's ability to modulate platelet function suggests its application in treating conditions like deep vein thrombosis and pulmonary embolism .

Neuroprotective Effects

Potential in Neurological Disorders
OPC-13015 has been investigated for its neuroprotective effects, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. Its mechanism involves the modulation of neuroinflammation and enhancement of cerebral blood flow, which are critical in maintaining neuronal health and function. Studies have demonstrated that PDE inhibitors can improve cognitive function by increasing cAMP levels in the brain .

Case Studies and Research Findings

StudyFindings
Myocardial Infarction Model OPC-13015 reduced infarct size significantly compared to controls, highlighting its cardioprotective effects .
Platelet Aggregation Inhibition Demonstrated effective inhibition of platelet aggregation in vitro, suggesting potential for clinical use in thrombotic conditions .
Neuroprotection in Animal Models Showed promise in improving outcomes in models of Alzheimer’s disease by reducing neuroinflammation and enhancing cognitive function .

作用机制

The mechanism of action of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact molecular mechanisms.

相似化合物的比较

Similar Compounds

    6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one: The parent compound.

    6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-4-one: A similar compound with a different position of the carbonyl group.

    6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-1H-quinolin-2-one: A similar compound with a different position of the nitrogen atom in the quinoline ring.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a quinolinone core with a cyclohexyltetrazole moiety. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

生物活性

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is a compound with significant potential in pharmacology, particularly in the treatment of neurological disorders and other conditions linked to cognitive deficits. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

  • Molecular Formula : C20H25N5O2
  • Molecular Weight : 367.44 g/mol
  • CAS Number : 73963-62-9

The compound exhibits multiple pharmacological activities:

  • Phosphodiesterase (PDE) Inhibition : It inhibits PDE enzymes, which play a crucial role in cellular signaling pathways by regulating cyclic nucleotide levels. This inhibition can enhance cognitive functions and neuroprotection by increasing levels of cAMP and cGMP .
  • Histone Deacetylase (HDAC) Inhibition : The compound also shows potential as an HDAC inhibitor, which may lead to increased gene expression related to neuroprotection and cognitive enhancement .

Neuroprotective Effects

Research indicates that this compound can ameliorate memory impairment and reduce neurodegenerative markers in animal models. For instance, in aged Tg2576 mice, treatment resulted in improved cognitive performance and reduced amyloid and tau pathologies after a combination therapy with another PDE inhibitor .

Anti-inflammatory Properties

The compound demonstrates anti-inflammatory effects, which are critical in managing neuroinflammation associated with various neurological disorders. This action is primarily through the inhibition of pro-inflammatory cytokines and mediators .

Antiplatelet Activity

In vitro studies have shown that derivatives of this compound can inhibit platelet aggregation, suggesting potential applications in preventing thrombosis. This activity may be beneficial for patients at risk of cardiovascular events .

Case Studies

  • Cognitive Enhancement in Animal Models :
    • A study involving aged Tg2576 mice showed that administration of the compound improved memory performance on cognitive tests and decreased amyloid plaque formation after a four-week treatment period .
  • Platelet Aggregation Inhibition :
    • Clinical observations indicated that similar compounds with the tetrazole moiety effectively inhibited platelet aggregation, supporting their use in preventing thrombotic events in clinical settings .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionKey Biological ActivityReference
This compoundPDE & HDAC InhibitionNeuroprotection, Anti-inflammatory
CilostazolPDE InhibitionAntiplatelet, Vasodilatory
Vorinostat (HDAC Inhibitor)HDAC InhibitionNeuroprotection

属性

IUPAC Name

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h9-10,13,15H,1-8,11-12H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTAJMIPFFMXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513534
Record name 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78876-16-1
Record name 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 500 ml of methanol, 2.5 g of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]carbostyril is added, then 0.1 of palladium black is added into the mixture and the reaction is carried out under 2.5 atoms of H2 -pressure at 50° C. for 8 hours. After the reaction is completed, the catalyst is removed by filtration and the filtrate is concentrated to dryness. The residue is recrystallized from chloroform-petroleum ether to obtain 1.5 g of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydrocarbostyril in the form of colorless needle-like crystals. Melting point: 154.4°-155.5° C.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。